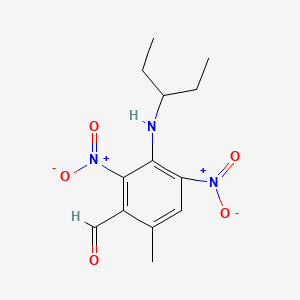
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an amino group, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- typically involves multiple steps. One common method includes the nitration of a benzaldehyde derivative followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- exerts its effects involves interactions with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler compound with only an aldehyde group attached to the benzene ring.
3-Nitrobenzaldehyde: Contains a nitro group in the meta position relative to the aldehyde group.
4-Aminobenzaldehyde: Features an amino group in the para position relative to the aldehyde group.
Uniqueness
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
132591-94-7 |
|---|---|
Formule moléculaire |
C13H17N3O5 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
6-methyl-2,4-dinitro-3-(pentan-3-ylamino)benzaldehyde |
InChI |
InChI=1S/C13H17N3O5/c1-4-9(5-2)14-12-11(15(18)19)6-8(3)10(7-17)13(12)16(20)21/h6-7,9,14H,4-5H2,1-3H3 |
Clé InChI |
YTJFNEYPSUMMAK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
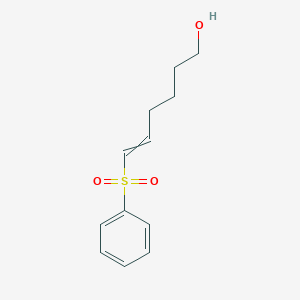
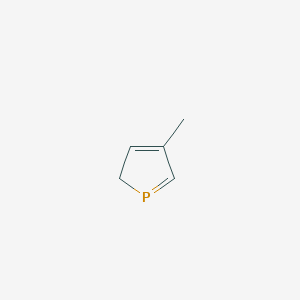

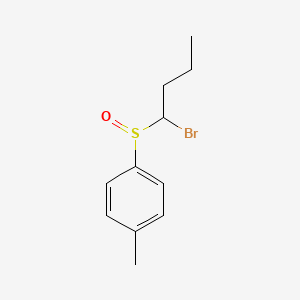

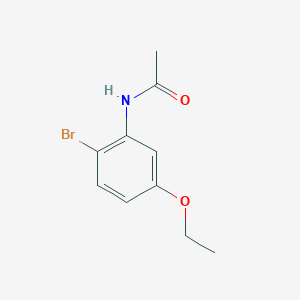
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
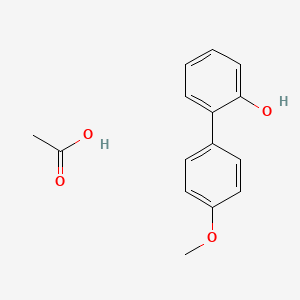
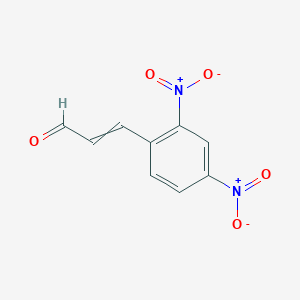
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
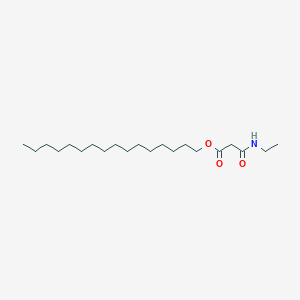
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
